4-(acetylamino)-N-(cyanomethyl)benzamide
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Overview
Description
N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamido groups in the molecule makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 4-acetamidobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions: N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Condensation Reactions: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The acetamido group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
- N-(CYANOMETHYL)-4-METHOXYBENZAMIDE
- N-(CYANOMETHYL)-4-CHLOROBENZAMIDE
- N-(CYANOMETHYL)-4-NITROBENZAMIDE
Comparison: N-(CYANOMETHYL)-4-ACETAMIDOBENZAMIDE is unique due to the presence of the acetamido group, which provides additional sites for hydrogen bonding and increases its reactivity compared to other similar compounds. The acetamido group also enhances its solubility in polar solvents, making it more versatile in various chemical reactions.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-acetamido-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
FXJZKMCJGQFCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#N |
Origin of Product |
United States |
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